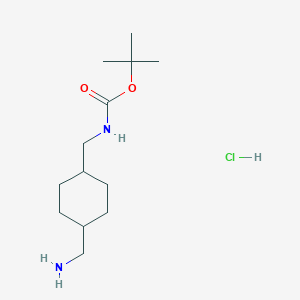

Boc-1,4-cis-damch HCl

Description

BenchChem offers high-quality Boc-1,4-cis-damch HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-1,4-cis-damch HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYCYGZIZJGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (cis-4-aminocyclohexyl)carbamate Hydrochloride (Boc-1,4-cis-damch HCl)

Abstract

This guide provides an in-depth technical overview of tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride, commonly referred to as Boc-1,4-cis-damch HCl. This key synthetic intermediate possesses a conformationally constrained cyclohexane scaffold, making it an invaluable building block in modern medicinal chemistry and materials science. The strategic placement of a primary amine and a Boc-protected amine in a cis-1,4-relationship allows for selective and directional derivatization, crucial for constructing complex molecular architectures. We will explore the fundamental physicochemical properties, established synthesis and analysis protocols, and key applications of this versatile compound, offering field-proven insights for its effective utilization in research and development.

Core Molecular Profile

Boc-1,4-cis-damch HCl is the hydrochloride salt of N-mono-Boc-protected cis-1,4-diaminocyclohexane. The presence of the tert-butoxycarbonyl (Boc) group on one of the amino functionalities renders it nucleophilically inert under many reaction conditions, thereby enabling selective chemistry at the free primary amine. The subsequent deprotection of the Boc group under acidic conditions provides a straightforward route to symmetrically or asymmetrically substituted 1,4-diaminocyclohexane derivatives.

Chemical Structure & Properties

The core of the molecule is a cyclohexane ring with two amino substituents in a cis configuration at the 1 and 4 positions. One amine is protected as a tert-butyl carbamate, while the other is protonated as a hydrochloride salt.

| Property | Value | Source(s) |

| Full Chemical Name | tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride | - |

| Common Acronym | Boc-1,4-cis-damch HCl | - |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | Calculated |

| Molecular Weight | 250.77 g/mol | Calculated from Free Base[1] |

| CAS Number (Free Base) | 247570-24-7 / 195314-59-1 | [1][2] |

| Appearance (Free Base) | White to off-white solid/powder | [2] |

| Molecular Weight (Free Base) | 214.30 g/mol | [1] |

| Molecular Formula (Free Base) | C₁₁H₂₂N₂O₂ | [1] |

Note: Properties for the hydrochloride salt are primarily derived from the well-documented free base form.

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-1,4-cis-damch HCl is fundamentally a selective mono-protection of the parent diamine, followed by salt formation. The key challenge in synthesizing mono-protected diamines is preventing the formation of the di-protected byproduct.

The Causality Behind Selective Mono-Protection

Directly reacting cis-1,4-diaminocyclohexane with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically yields a mixture of mono-Boc, di-Boc, and unreacted starting material. A more robust and self-validating method involves the temporary, in situ protection of one amine via protonation. By adding one equivalent of a strong acid (like HCl), one of the two basic amino groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the (Boc)₂O, directing the protection to the remaining free amine.[3]

This strategic choice ensures a high yield of the mono-protected product, simplifying purification and improving overall process efficiency.

Experimental Workflow: Mono-Boc Protection

The following protocol describes a reliable method for the synthesis of the free base, tert-butyl (cis-4-aminocyclohexyl)carbamate.

Sources

Technical Deep Dive: Structural Elucidation of Boc-1,4-cis-DAMCH HCl via NMR Spectroscopy

Executive Summary & Chemical Identity[1][2]

Boc-1,4-cis-DAMCH HCl is a specialized bifunctional linker used in peptidomimetics and antibody-drug conjugate (ADC) synthesis.[1] While the acronym "DAMCH" is colloquially used in catalog nomenclature, the precise chemical entity is cis-1,4-bis(aminomethyl)cyclohexane , mono-protected with a tert-butyloxycarbonyl (Boc) group and isolated as the hydrochloride salt.[1]

Correct structural identification is critical because the cis and trans isomers of 1,4-disubstituted cyclohexanes exhibit vastly different spatial geometries, affecting the folding and binding affinity of the final drug candidate.[1] This guide provides a self-validating NMR protocol to confirm identity, stereochemistry (cis vs. trans), and salt stoichiometry.[1]

Chemical Profile[1][3][4][5][6][7][8]

-

Systematic Name: tert-butyl ((cis-4-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride[1]

-

Key Structural Feature: 1,4-disubstitution with methylene bridges (-CH₂-) connecting the amine/carbamate to the cyclohexane ring.[1]

Structural Dynamics & Stereochemistry[1]

To interpret the NMR data accurately, one must understand the conformational dynamics of the cyclohexane ring.[1]

The Cis/Trans Distinction

Unlike planar rings, the cyclohexane ring adopts a chair conformation.[1]

-

Trans-Isomer (Thermodynamic): Adopts a diequatorial conformation.[1] Both bulky substituents (-CH₂NHR) extend outward, minimizing steric strain.[1]

-

Cis-Isomer (Kinetic/Target): Adopts a conformation where one substituent is equatorial and the other is axial .[1]

-

Conformational Flipping: The cis isomer undergoes rapid ring-flipping at room temperature.[1] The NMR signals for the ring protons are often averaged, whereas the trans isomer is conformationally locked.[1]

Graphviz: Stereochemical Workflow

The following diagram illustrates the logical flow for distinguishing isomers and the physical states involved.

Caption: Logical workflow for stereochemical validation of Boc-1,4-cis-DAMCH HCl using NMR.

Experimental Protocol

Solvent Selection Strategy

-

Primary Choice: DMSO-d6. [1]

-

Secondary Choice: D₂O.

-

Reasoning: Useful for observing the overlap of methylene protons without interference from labile NH signals (which exchange with D₂O and disappear).[1]

-

Acquisition Parameters[1][6]

-

Frequency: 400 MHz minimum (600 MHz recommended for resolving ring multiplets).

-

Temperature: 298 K (25°C).[1]

-

Scans: 16–32 (sufficient for 1H), 1024+ (for 13C).

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the ratio between the Boc tert-butyl group (9H) and the single methylene groups.

NMR Data Interpretation & Assignment

The following data represents the theoretical expectation for Boc-1,4-cis-DAMCH HCl in DMSO-d6 , synthesized from authoritative structure-activity relationships of cyclohexane derivatives.

1H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.90 - 8.10 | Broad Singlet | 3H | -NH₃⁺ Cl⁻ | Confirms HCl salt formation on the free amine.[1] |

| 6.85 | Triplet (br) | 1H | -NH-Boc | Amide proton coupled to adjacent CH₂.[1] |

| 2.85 - 2.95 | Multiplet/Triplet | 2H | -CH₂-NH-Boc | Methylene adjacent to carbamate.[1] |

| 2.65 - 2.75 | Multiplet | 2H | -CH₂-NH₃⁺ | Methylene adjacent to ammonium (deshielded by positive charge).[1] |

| 1.50 - 1.70 | Broad Multiplet | ~5H | Ring Protons (Eq) + H1/H4 | Diagnostic Region: Complex due to cis-flipping.[1] |

| 1.38 | Singlet | 9H | Boc (-C(CH₃)₃) | Characteristic intense singlet.[1] |

| 0.90 - 1.10 | Broad Multiplet | ~4H | Ring Protons (Ax) | High field signals typical of axial protons.[1] |

The "Cis" Diagnostic (Mechanistic Interpretation)

The most challenging aspect is distinguishing the cis product from the trans impurity.[1]

-

Symmetry & Multiplicity:

-

In the Trans isomer (diequatorial), the molecule has a center of symmetry (in the average conformation).[1] The ring protons appear as simpler, more defined multiplets.[1]

-

In the Cis isomer, the rapid flipping between the two chair forms (where substituents swap axial/equatorial positions) results in broadened signals for the ring protons (H1, H4 and the internal methylenes H2, H3, H5, H6).[1]

-

Observation: If the multiplets at 1.50 ppm and 0.95 ppm are sharp and well-resolved, suspect trans contamination.[1] If they are broad and complex, it supports the cis assignment.[1]

-

-

The Gamma-Gauche Effect (13C NMR Validation): If 1H NMR is ambiguous, run a 13C NMR.

-

Rule: Carbon atoms in a cyclohexane ring that are gamma to an axial substituent are shielded (shifted upfield/lower ppm) by 4–6 ppm compared to equatorial substituents.

-

Application: Since the cis isomer always has one axial substituent (on average), the ring carbons (C2/C3/C5/C6) will appear upfield (typically 26–28 ppm) compared to the trans isomer (typically 30–32 ppm).[1]

-

Stoichiometry Check

To validate the Mono-Boc and Mono-HCl status:

-

Integrate the Boc singlet (1.38 ppm) = 9.00.

-

Integrate the Ammonium peak (8.00 ppm) = 3.00.[1]

-

Integrate the Carbamate NH (6.85 ppm) = 1.00.[1]

Troubleshooting & Purity Analysis

Common impurities in the synthesis of Boc-1,4-cis-DAMCH HCl include:

| Impurity | NMR Signature | Origin |

| Bis-Boc-1,4-cis-DAMCH | Absence of 8.0 ppm (-NH₃⁺) signal; Boc integral doubles relative to ring protons.[1] | Over-protection during synthesis.[1] |

| Trans-Isomer | Ring carbons in 13C NMR shift downfield (~30-32 ppm); sharper ring proton multiplets.[1] | Isomerization during hydrogenation or starting material impurity.[1] |

| Free Base (No HCl) | Absence of 8.0 ppm signal; significant upfield shift of the -CH₂-NH₂ protons (from ~2.7 to ~2.4 ppm).[1] | Incomplete acidification or salt crash-out.[1] |

References

-

Chemical Identification: AFG Bioscience. (n.d.). Safety Data Sheet: Boc-1,4-cis-diaminomethyl-cyclohexane hydrochloride. Retrieved October 26, 2023, from [Link][1]

-

NMR Methodology: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for stereochemical assignment logic).

-

Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text for axial/equatorial conformational analysis).

Sources

- 1. (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenoxy-2-pyrrolidinecarboxylic acid - CAS:147266-79-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. Fmoc-6-aminohexanoic acid n-hydroxysuccinimide ester - CAS:125697-63-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. (S)-3-(2-amino-2-carboxyethyl)benzoic acid hydrochloride - CAS:80852-34-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. (1R,3S)-3-Aminocyclohexanecarboxylic acid - CAS:16636-51-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. bizcomjapan.co.jp [bizcomjapan.co.jp]

theoretical modeling of Boc-1,4-cis-damch HCl conformation

Topic: Theoretical Modeling of Boc-1,4-cis-damch HCl Conformation Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

The structural rigidity of cyclohexane-based linkers is a cornerstone in peptidomimetic drug design. Among these, Boc-1,4-cis-damch HCl (tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride) presents a unique conformational challenge. Unlike its trans counterpart, which locks into a thermodynamically distinct diequatorial chair, the cis-1,4 isomer exists in a dynamic equilibrium where one substituent must occupy the axial position while the other occupies the equatorial position.

Accurate modeling of this system requires navigating three competing forces:

-

Steric Strain: The bulk of the tert-butyloxycarbonyl (Boc) group.

-

Electrostatics: The charge localization on the protonated amine (

). -

Solvation/Counterion Effects: The interaction between the chloride anion (

) and the ammonium headgroup.

This guide provides a validated computational workflow to determine the global minimum conformation, moving beyond standard gas-phase calculations to include explicit solvation and counterion dynamics.

Part 1: Structural Fundamentals & The "Flip" Problem

1.1 The cis-1,4-Cyclohexane Paradox

In a standard cyclohexane chair, substituents prefer the equatorial position to avoid 1,3-diaxial steric clashes.

-

Trans-1,4: Both groups can be equatorial (ee) or both axial (aa). The (ee) form is vastly superior energetically.

-

Cis-1,4: The geometry dictates that if one group is equatorial, the other must be axial.

For Boc-1,4-cis-damch HCl, the equilibrium exists between Conformer A and Conformer B :

-

Conformer A: Boc-group (Equatorial) / Ammonium (Axial)

-

Conformer B: Boc-group (Axial) / Ammonium (Equatorial)

1.2 Theoretical Prediction

Standard A-values (conformational free energy) suggest the Boc group (effectively a large carbamate) has a significantly higher steric demand than the ammonium group. Therefore, Conformer A is theoretically favored. However, the presence of the Chloride counterion (

Part 2: Computational Methodology (Protocol)

This protocol utilizes a hierarchical approach, filtering thousands of conformers down to high-accuracy Quantum Mechanical (QM) structures.

2.1 Workflow Diagram

Figure 1: Hierarchical computational workflow for determining the conformational ensemble of flexible salt species.

2.2 Step-by-Step Protocol

Step 1: Conformational Sampling (Molecular Mechanics)

The Boc group possesses internal rotatable bonds (O-C and N-C), creating a high degree of freedom. A static optimization will likely trap the structure in a local minimum.

-

Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).

-

Force Field: MMFF94x (Merck Molecular Force Field) is recommended over standard AMBER/CHARMM for small organic molecules due to better parameterization of carbamates.

-

Solvent: set to Chloroform (common for NMR) or Water (biological relevance) using the GB/SA continuum model.

-

Output: Retain all conformers within 5.0 kcal/mol of the global minimum.

Step 2: DFT Geometry Optimization

Refine the MM structures using Density Functional Theory.

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Rationale: The "-D3" or "-D" dispersion correction is critical . The bulky tert-butyl group relies on London dispersion forces for accurate packing against the cyclohexane ring. Standard B3LYP will underestimate the stability of compact conformers.

-

-

Basis Set: 6-311+G(d,p) .[1]

-

Rationale: The "plus" (+) diffuse function is mandatory for the Chloride anion (

) and the lone pairs on the carbamate oxygen. Without diffuse functions, the anion energy will be artificially high.

-

Step 3: Modeling the HCl Salt (The "Explicit" Factor)

Implicit solvation models (like PCM or SMD) treat solvent as a dielectric continuum. They often fail to stabilize contact ion pairs (CIP) correctly.

-

Protocol:

-

Place the

counterion within H-bonding distance (approx 2.8 Å) of the -

Microsolvation: If modeling in water, add 3 explicit water molecules bridging the ammonium hydrogens and the chloride.

-

Surround this cluster with the SMD (Solvation Model based on Density) continuum model.[2]

-

Part 3: Data Presentation & Analysis

3.1 Expected Conformational Landscape

The following table summarizes the expected energetic parameters for the two dominant chair forms.

| Parameter | Conformer A (Boc-Eq / | Conformer B (Boc-Ax / |

| Steric Strain | Low (Boc is equatorial) | High (1,3-diaxial clash with Boc) |

| Electronic Energy | Global Minimum | +2.5 to 4.0 kcal/mol |

| Solvation (Polar) | Moderate Exposure | High Exposure (Ammonium is equatorial) |

| Predicted Population | > 95% | < 5% |

3.2 Validation via NMR Coupling Constants

To validate the theoretical model against experimental NMR data, calculate the vicinal proton-proton coupling constants (

-

The Karplus Equation Logic:

-

Axial Proton (

): Has large trans-diaxial couplings (~10-12 Hz) with adjacent axial protons. -

Equatorial Proton (

): Has only small gauche/equatorial couplings (~2-5 Hz).

-

-

Diagnostic Signal:

-

If the Boc group is Equatorial , the proton at C1 is Axial . You should observe a wide triplet or doublet-of-doublets (approx 11 Hz coupling).

-

If the Boc group is Axial , the proton at C1 is Equatorial . You will observe a narrow multiplet (approx 3-4 Hz).

-

Part 4: Conformational Equilibrium Diagram

The diagram below illustrates the steric trade-off driving the equilibrium toward the Boc-Equatorial form.

Figure 2: The equilibrium strongly favors Conformer A due to the high A-value of the Boc-amino group compared to the ammonium salt.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[3] (Foundational text on A-values and cyclohexane conformation).

-

Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. (Establishes the necessity of B3LYP-D3/wB97X-D for large organic groups).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. (The SMD solvation model protocol).

-

Wiberg, K. B. (1990). The conformational energy of the tert-butyl group.[4] Journal of Computational Chemistry, 11(3), 333-338. (Specific parameters for modeling Boc/t-Butyl steric effects).

Sources

- 1. Role of explicit solvation and level of theory in predicting the aqueous reduction potential of carbonate radical anion by DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. sikhcom.net [sikhcom.net]

Methodological & Application

Application of Boc-1,4-cis-damch HCl in Peptidomimetic Design: An In-Depth Technical Guide

This guide provides a comprehensive overview of the application of N-tert-butyloxycarbonyl-1,4-cis-diaminomethylcyclohexane hydrochloride (Boc-1,4-cis-damch HCl) in the design and synthesis of peptidomimetics. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the unique structural and conformational advantages conferred by the cis-1,4-diaminomethylcyclohexane scaffold and provides detailed protocols for its incorporation into peptide sequences.

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

Peptidomimetics are a pivotal class of therapeutic agents designed to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and stability. The rigid cyclohexane ring of Boc-1,4-cis-damch HCl serves as an excellent scaffold for inducing specific secondary structures, such as β-turns, within a peptide backbone.

The cis stereochemistry of this building block is of particular importance. In a chair conformation, a cis-1,4-disubstituted cyclohexane will have one substituent in an axial position and the other in an equatorial position.[1][2][3] This fixed spatial arrangement of the two aminomethyl groups dictates a specific vectoral orientation of the peptide chains attached to them, making it a powerful tool for rational drug design.

Physicochemical Properties of Boc-1,4-cis-damch HCl

A thorough understanding of the physicochemical properties of Boc-1,4-cis-damch HCl is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 203306-83-6 | [4] |

| Molecular Formula | C₁₃H₂₆N₂O₂·HCl | [4] |

| Molecular Weight | 278.82 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Structural Impact of the cis-1,4-Diaminomethylcyclohexane Scaffold

The incorporation of the cis-1,4-diaminomethylcyclohexane moiety into a peptide sequence introduces a rigid, non-peptidic linker that significantly influences the overall molecular conformation. The primary advantage of the cis isomer lies in its ability to promote the formation of well-defined turn structures.

Induction of β-Turns

β-turns are secondary structures that cause a reversal in the direction of the polypeptide chain and are often involved in molecular recognition events.[5] The fixed distance and angle between the axial and equatorial aminomethyl groups of the cis-cyclohexane ring can effectively mimic the i+1 and i+2 positions of a β-turn, forcing the flanking peptide residues into a turn-like conformation. This is in contrast to the trans isomer, where both substituents can occupy equatorial positions, leading to a more linear and extended conformation.

Caption: Incorporation of the cis-damch scaffold to induce a turn.

This pre-organization of the peptide backbone can lead to a significant reduction in the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Experimental Protocols

The following protocols are provided as a guide for the incorporation of Boc-1,4-cis-damch HCl into peptidomimetics. These are based on standard solid-phase peptide synthesis (SPPS) techniques using Boc chemistry.[6]

Materials and Reagents

-

Boc-1,4-cis-damch HCl (purity ≥98%)

-

Solid-phase synthesis resin (e.g., Merrifield, PAM, or BHA resin)[6]

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Piperidine (for Fmoc chemistry, if applicable)

-

Anhydrous diethyl ether

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Boc-1,4-cis-damch HCl into a growing peptide chain on a solid support.

Workflow Diagram:

Caption: Manual Boc-SPPS workflow for diamine incorporation.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Gently agitate for 30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 10 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Coupling of Boc-1,4-cis-damch HCl:

-

In a separate vial, dissolve Boc-1,4-cis-damch HCl (2-4 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Self-Validation: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.

-

Subsequent Amino Acid Coupling: The free amino group of the coupled Boc-1,4-cis-damch can now be deprotected (if a second Boc group was present, though the starting material is mono-protected) or directly coupled to the next Boc-amino acid in the sequence following steps 2-5.

Protocol 2: Cleavage and Deprotection

CAUTION: This procedure should be performed in a well-ventilated fume hood, as it involves the use of strong acids and potentially toxic scavengers.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold solution of diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture and decant the ether.

-

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether (3x) and dry the crude product under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance from the cyclohexane ring; aggregation of the peptide chain. | Extend the coupling time; perform a double coupling; use a more potent coupling reagent like HATU; consider microwave-assisted synthesis. |

| Low Yield after Cleavage | Incomplete cleavage; premature cleavage during synthesis. | Extend the cleavage time; ensure the use of a robust linker for Boc chemistry (e.g., PAM resin); verify the stability of the linker to the deprotection conditions. |

| Side Product Formation | Incomplete deprotection; side reactions with reactive amino acid side chains. | Ensure complete Boc deprotection before coupling; use appropriate side-chain protecting groups and scavengers in the cleavage cocktail. |

Conclusion

Boc-1,4-cis-damch HCl is a valuable and strategic building block for the design of conformationally constrained peptidomimetics. Its rigid cis-cyclohexane scaffold provides a reliable method for inducing β-turn structures, which can lead to enhanced biological activity and improved pharmacokinetic properties. The protocols outlined in this guide, based on established principles of Boc-SPPS, offer a robust framework for the successful incorporation of this unique diamine into novel peptidomimetic structures. Careful optimization of coupling and cleavage conditions, guided by in-process monitoring, will ensure high yields and purity of the target molecules.

References

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022-09-24). [Link]

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2025-08-21). [Link]

-

Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]

-

Guzmán-Martínez, F., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings, 8(1), 67. [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

AAPPtec. Guide to Solid Phase Peptide Synthesis. [Link]

-

PubChem. 1,4-Diaminocyclohexane. [Link]

-

Kahn, M., & Nakanishi, H. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of the American Chemical Society, 110(5), 1639-1640. [Link]

-

Burgess, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2748. [Link]

-

Biotage. What do you do when your peptide synthesis fails? (2023-02-07). [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Gante, J. (1994). Peptidomimetics—tailedpeptides—or ropa—, a barrister's view of the field. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

-

Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 6. chempep.com [chempep.com]

Application Note: Strategies and Protocols for Coupling Boc-1,4-cis-diaminocyclohexane HCl in Peptide Synthesis

Abstract

The incorporation of non-natural, conformationally constrained building blocks into peptides is a cornerstone of modern peptidomimetic design and drug discovery. These modifications can pre-organize peptide backbones into bioactive conformations, enhance proteolytic stability, and improve receptor affinity and selectivity.[1][2] Boc-1,4-cis-diaminocyclohexane hydrochloride (Boc-1,4-cis-damch HCl) is a valuable synthetic scaffold that introduces a rigid cyclic diamine motif. Its successful integration into a growing peptide chain, however, requires specific considerations beyond standard amino acid coupling protocols, particularly regarding its stereochemistry, mono-protection, and salt form. This guide provides a comprehensive overview of the underlying principles, detailed step-by-step protocols for solid-phase synthesis, and a troubleshooting guide for the efficient coupling of Boc-1,4-cis-damch HCl.

Introduction: The Role of Constrained Diamines in Peptide Science

Linear peptides often suffer from metabolic instability and low bioavailability due to their inherent flexibility, which makes them susceptible to proteolysis and results in a significant entropic penalty upon binding to a target.[3] Introducing rigid structural elements, such as the cyclohexane ring of 1,4-diaminocyclohexane (damch), is a proven strategy to overcome these limitations. The cis isomer, in particular, projects its amino groups in a unique spatial orientation, enabling its use as a scaffold to mimic specific secondary structures like β-turns or to serve as a branching point for more complex peptide architectures.

The use of Boc-1,4-cis-damch HCl within a standard Boc-based Solid-Phase Peptide Synthesis (SPPS) workflow allows for the directional and controlled elongation of the peptide chain. This document serves as a technical guide for researchers, outlining the critical parameters and providing field-tested methodologies for its successful application.

Physicochemical Properties & Handling

Boc-1,4-cis-damch HCl is a mono-protected diamine supplied as a hydrochloride salt. Understanding its properties is critical for designing a successful coupling strategy.

| Property | Value |

| Chemical Formula | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 250.77 g/mol |

| Appearance | White to off-white solid |

| Protection Scheme | N-α-amine protected by a Boc group; the second amine is a free base protonated as an HCl salt. |

| Key Feature | The acid-labile Boc group is orthogonal to many side-chain protecting groups used in Boc chemistry.[4] |

The hydrochloride salt form enhances the compound's stability and shelf-life but necessitates a crucial neutralization step immediately prior to the coupling reaction to unmask the nucleophilic free amine.

Figure 1: Structure of Boc-1,4-cis-diaminocyclohexane HCl.

Core Principles of Coupling Boc-1,4-cis-damch HCl

The formation of a peptide bond involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[5] While the fundamental principle remains the same, the unique structure of Boc-1,4-cis-damch HCl introduces three key considerations:

-

Neutralization is Mandatory: The primary amine exists as a non-nucleophilic ammonium chloride salt. At least one equivalent of a non-nucleophilic base (e.g., DIEA) is required to liberate the free amine. An additional equivalent of base is typically needed to act as a proton scavenger during the coupling reaction itself.

-

Steric Hindrance: The cyclohexane ring is bulkier than the alpha-carbon of a standard amino acid. This can slow down the coupling kinetics, potentially requiring more potent coupling reagents or longer reaction times to achieve completion.

-

Absence of a Chiral Center: Unlike proteinogenic amino acids, the damch moiety itself is achiral (though its incorporation can lead to diastereomers depending on the peptide sequence). This eliminates the risk of racemization at the building block itself during activation, a common side reaction in peptide synthesis.[5]

Figure 2: General workflow for the coupling of Boc-1,4-cis-damch HCl.

Detailed Experimental Protocols

The following protocols are designed for standard Boc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: SPPS Coupling Cycle for Boc-1,4-cis-damch HCl

This protocol assumes a starting scale of 0.1 mmol on a pre-swollen peptide-resin where the N-terminal amino group is already deprotected and neutralized.

Materials:

-

Peptide-resin (0.1 mmol scale)

-

Boc-1,4-cis-damch HCl

-

Coupling Reagent (e.g., HATU, HBTU, or DIC/HOBt)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin is well-swollen in DMF (approx. 10 mL/g of resin) in a reaction vessel.

-

Confirm the N-terminal amine of the growing peptide chain is deprotected and neutralized. This is the state after a standard neutralization wash following the previous cycle's TFA deprotection.[6]

-

-

Preparation of Reagent Solutions (perform immediately before use):

-

Boc-damch Solution: In a separate vial, dissolve Boc-1,4-cis-damch HCl (5 eq., 0.5 mmol, 125.4 mg) in a minimal volume of DMF (approx. 1-2 mL).

-

Coupling Agent Solution: In another vial, dissolve the chosen coupling agent (e.g., HATU: 4.9 eq., 0.49 mmol, 186 mg) in DMF (approx. 1-2 mL). For DIC/HOBt, dissolve HOBt (5 eq., 0.5 mmol, 76.5 mg) in DMF and have neat DIC (5 eq., 0.5 mmol, 78 µL) ready.

-

-

Pre-activation and Coupling:

-

To the vial containing the Boc-damch solution , add DIEA (10 eq., 1.0 mmol, 174 µL). Note: This amount of base serves to both neutralize the HCl salt (5 eq.) and provide the necessary excess for the coupling reaction (5 eq.).

-

Immediately add the Coupling Agent solution to the neutralized Boc-damch solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Add the entire activated mixture to the reaction vessel containing the peptide-resin.

-

-

Reaction:

-

Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, a longer coupling time compared to standard amino acids is recommended.

-

-

Monitoring for Completion:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow/clear beads) indicates complete coupling.

-

If the test is positive (blue/purple beads), indicating free amines, a second coupling (double coupling) is recommended. Drain the vessel, wash once with DMF, and repeat steps 3-4.

-

-

Washing:

-

Once the reaction is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3x)

-

DCM (3x)

-

DMF (3x)

-

-

The resin is now ready for the next step in the SPPS cycle: N-terminal Boc deprotection.

Table 1: Comparison of Common Coupling Reagents for Boc-1,4-cis-damch HCl

| Coupling Reagent | Equivalents (vs. Resin) | Base / Equivalents | Activation Time | Recommended Use |

| HATU | 4.9 | DIEA / 10 | 1-2 min | Highly Recommended. Very fast and efficient, especially for sterically hindered couplings.[7] |

| HBTU | 4.9 | DIEA / 10 | 2-5 min | Excellent general-purpose reagent, slightly less reactive than HATU but very effective. |

| DIC / HOBt | 5 / 5 | DIEA / 5 | 5-10 min | Cost-effective carbodiimide method. The addition of HOBt is crucial to form the active ester and minimize side reactions.[8] |

Protocol 4.2: Boc Group Deprotection and Neutralization

-

Deprotection:

-

Neutralization:

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient neutralization of HCl salt.2. Steric hindrance slowing the reaction.3. On-resin peptide aggregation.[10] | 1. Ensure at least 1 equivalent of base is used for every equivalent of Boc-damch HCl before accounting for base needed for the coupling reaction itself.2. Switch to a more powerful coupling reagent like HATU.[5]3. Perform a double coupling.4. Increase reaction temperature to 35-40°C.5. Switch solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt aggregation.[10] |

| Low Final Yield | 1. Cumulative incomplete couplings.2. Premature cleavage of the peptide from the resin if the linker is highly acid-labile and TFA deprotection steps are prolonged. | 1. Address incomplete coupling as above. Implement a capping step (e.g., with acetic anhydride) after coupling to terminate unreacted chains.2. Minimize TFA exposure time during deprotection steps. |

| Unexpected Mass in LC/MS (+ mass of a second damch or amino acid) | Double acylation of the incoming building block (unlikely in SPPS but possible if reagents are prepared incorrectly). | This is more common in solution-phase synthesis. In SPPS, ensure the resin-bound carboxyl group is the limiting reagent relative to the activated Boc-damch. |

Conclusion

The successful incorporation of Boc-1,4-cis-damch HCl into synthetic peptides is readily achievable through a well-designed SPPS protocol. The keys to success are the use of a sufficient excess of a non-nucleophilic base to ensure complete neutralization of the hydrochloride salt, the selection of a potent coupling reagent to overcome potential steric hindrance, and extended reaction times to drive the coupling to completion. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can effectively leverage this valuable building block to create novel, conformationally constrained peptidomimetics for a wide range of applications in chemical biology and drug development.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

-

RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

-

Jo, H., et al. (2014). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. Retrieved from [Link]

- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.

-

Kastin, A. J., et al. (1984). Evidence for peptide aggregation. PubMed. Retrieved from [Link]

-

Reza, D., et al. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Retrieved from [Link]

-

Muttenthaler, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Self-assembly of cyclic peptide monolayers by hydrophobic supramolecular hinges. Chemical Science. Retrieved from [Link]

-

Publikationsserver der Universität Regensburg. (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. Retrieved from [Link]

-

Nielsen, D. S., et al. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed. Retrieved from [Link]

-

Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]

-

Al-Hourani, B., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

Polypeptide. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]

-

Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

- Google Patents. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.

-

ACS Publications. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

-

Med School Made Easy. (2019). Topic 5.3 - Constraints of peptide bonds. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

-

MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

Sources

- 1. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Boc-1,4-cis-damch HCl

Topic: Optimization and Troubleshooting of N-Boc Deprotection for cis-1,4-diaminocyclohexane derivatives (Boc-1,4-cis-damch HCl). Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.

Executive Summary & Diagnostic Matrix

The Core Challenge: The deprotection of Boc-1,4-cis-damch HCl (Mono-Boc-1,4-cis-diaminocyclohexane hydrochloride) presents a unique "Solubility Paradox" often missed in standard protocols. Unlike neutral Boc-amines, your starting material is likely already a hydrochloride salt at the free amine position. This renders it insoluble in standard non-polar deprotection solvents (e.g., pure DCM, Et₂O, or 1,4-Dioxane), leading to heterogeneous reaction mixtures where the reagent cannot effectively penetrate the solid starting material lattice.

Symptoms & Diagnostics: Use this matrix to identify your specific failure mode before proceeding to the protocols.

| Symptom | Probable Cause | Diagnostic Check | Immediate Fix |

| Reaction Stalls < 50% | Starting Material Insolubility: The Boc-amine salt is not dissolved, preventing acidolysis. | Starting material remains as a suspension/solid at | Switch to Method A (TFA/DCM) or add MeOH to the reaction mixture. |

| Gummy/Sticky Product | Hygroscopic Salt Formation: The product (diamine di-HCl) is highly hygroscopic and trapping solvent. | NMR shows broad peaks; material turns to oil on air exposure. | Triturate with anhydrous Et₂O or MeCN under inert atmosphere. |

| New Impurities (+56 or +100 mass) | t-Butyl Cation Scavenging: Re-alkylation of the free amine by the t-butyl cation. | LCMS shows [M+57] peaks (t-butyl adducts). | Add Triisopropylsilane (TIPS) or H₂O as scavengers. |

| Incomplete Conversion (80-90%) | Product Encapsulation: The product precipitates too fast, trapping unreacted starting material inside the solid matrix. | HPLC shows SM peak; solid is not fully soluble in D₂O. | Use vigorous stirring or sonication; Switch to Method A . |

Technical Deep Dive: The "Why" and "How"

The Mechanism of Failure: The Encapsulation Effect

In standard protocols (e.g., 4M HCl in Dioxane), the reaction relies on the protonation of the carbamate oxygen. However, for Boc-1,4-cis-damch HCl :

-

Ionic Lattice: The starting material is a salt (R-NH₃⁺ Cl⁻). It requires a polar solvent to dissolve.

-

Product Precipitation: The product is a di-hydrochloride salt (Cl⁻ ⁺H₃N-R-NH₃⁺ Cl⁻), which is even less soluble in organics.

-

The Trap: If you use non-polar solvents (Dioxane/Ether), the reaction occurs only at the surface of the solid particles. The product forms a "crust" around the starting material, halting the reaction.

Visualizing the Troubleshooting Logic

Figure 1: Decision tree for diagnosing incomplete Boc deprotection based on physical observations and LCMS data.

Validated Protocols

Do not rely on generic "stir and dump" methods for this zwitterionic/salt species. Use Method A for guaranteed conversion or Method B if you strictly require an HCl salt without ion exchange.

Method A: Homogeneous Phase Deprotection (Recommended)

Best for: Insoluble starting materials, high-value intermediates.

Reagents:

-

Dichloromethane (DCM)

-

Optional: Triisopropylsilane (TIPS) or H₂O (as scavengers)

Protocol:

-

Dissolution: Suspend 1.0 eq of Boc-1,4-cis-damch HCl in DCM (5 mL/mmol).

-

Acid Addition: Add TFA slowly to achieve a 1:1 (v/v) TFA:DCM ratio.

-

Why: The high concentration of TFA is necessary to dissolve the salt form of the starting material.

-

Scavenger: If the reaction turns dark or t-butyl adducts are suspected, add 2.5% v/v TIPS or 2.5% v/v H₂O.

-

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution should become clear (homogeneous). If solids persist, add small amounts of MeOH until dissolved.

-

-

Workup (Salt Exchange):

-

Concentrate in vacuo to remove TFA/DCM.

-

Redissolve the oily residue in a minimal amount of MeOH (1-2 mL).

-

Add 4M HCl in Dioxane (5-10 eq) or concentrated aqueous HCl.

-

Concentrate again to dryness. Repeat this step 3x to ensure complete removal of TFA and conversion to the HCl salt.

-

-

Isolation: Triturate the final solid with cold Diethyl Ether (Et₂O) to remove residual organics. Filter and dry under high vacuum.

Method B: Direct HCl/Dioxane Deprotection (Modified)

Best for: Avoiding TFA, large scale (if solubility permits).

Reagents:

Protocol:

-

Dissolution: Dissolve 1.0 eq of Boc-1,4-cis-damch HCl in a minimal volume of Methanol (approx. 2-3 mL/mmol).

-

Crucial Step: Do NOT attempt to dissolve in pure Dioxane; it will not dissolve.

-

-

Acid Addition: Add 4M HCl in Dioxane (10 eq).

-

Reaction: Stir at RT for 1–2 hours.

-

Observation: A white precipitate (the di-HCl salt) may begin to form. Because MeOH is present, the precipitation will be slower and less likely to trap starting material.

-

-

Precipitation: Once TLC/LCMS confirms completion, dilute the mixture with excess Diethyl Ether (Et₂O) to force full precipitation of the product.

-

Filtration: Filter the hygroscopic solid under a nitrogen blanket (to prevent water absorption). Wash with Et₂O.[3]

Frequently Asked Questions (FAQs)

Q1: The product turns into a sticky gum instead of a powder. How do I fix this? A: This is common for diamine di-HCl salts. They are extremely hygroscopic.

-

Fix: Dissolve the gum in a small amount of dry Methanol. Add a large excess of anhydrous Diethyl Ether or Acetonitrile while stirring vigorously. If it oils out again, scratch the side of the flask with a glass rod to induce nucleation. Store the final solid in a desiccator.

Q2: Can I use water as a scavenger? A: Yes. In TFA deprotection, adding 2-5% water is highly effective at trapping the t-butyl cation (forming t-butanol) and preventing it from alkylating the amines [1]. However, ensure you remove the water completely during the workup (azeotrope with toluene or extensive vacuum) to prevent gum formation.

Q3: Why does the reaction stall at 90% even with excess acid? A: This is the "Encapsulation Effect." The product precipitates and coats the remaining starting material.

-

Fix: You must disrupt the solid. Sonicate the reaction mixture for 5 minutes, or add enough Methanol to re-dissolve the precipitate, then allow the reaction to proceed for another 30 minutes.

Q4: Does the cis-stereochemistry change during deprotection? A: Generally, no. Acidic Boc removal does not typically affect the stereocenters of the cyclohexane ring. However, avoid excessive heating (>40°C), which could theoretically promote thermodynamic equilibration to the trans isomer over long periods, although this is rare without a catalyst.

Reaction Mechanism Visualization

Understanding the pathway helps predict impurity formation.

Figure 2: Mechanistic pathway highlighting the risk of t-butyl cation return (alkylation) if scavengers are not used.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5] Journal of Peptide Research, 58(4), 338–341.[5]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5][6][7][8][9][10] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt solubility and hygroscopicity issues).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions and stability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Boc-1,4-cis-damch HCl Troubleshooting

This guide serves as a specialized technical support resource for researchers utilizing Boc-1,4-cis-damch HCl (cis-4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid or cis-1,4-diaminomethylcyclohexane derivatives) in peptide synthesis.

Note on Nomenclature: In this guide, "Boc-1,4-cis-damch HCl" is treated as the diamine linker cis-4-(Boc-aminomethyl)cyclohexanemethanamine hydrochloride , a common rigid spacer used to modulate distance and solubility in peptide conjugates. If your specific derivative is the amino acid form (cis-AMCHA), the steric principles described below remain applicable.

Core Chemistry & Reactivity Profile

To troubleshoot effectively, one must understand the stereochemical behavior of the 1,4-disubstituted cyclohexane ring.

-

The Stereochemical Trap: Unlike the trans-isomer, which locks into a thermodynamically stable diequatorial chair conformation, the cis-isomer exists in a dynamic equilibrium between two degenerate chair conformers. In both cis conformers, one substituent is equatorial and the other is axial .[1][2]

-

The Consequence: The axial amine is sterically hindered by the 1,3-diaxial hydrogens of the ring. This results in significantly slower coupling kinetics compared to standard primary amines.

-

The Salt Factor: As an HCl salt, the free amine is protonated (

). It is non-nucleophilic until effectively neutralized.

Mechanistic Visualization: Conformational Gating

The following diagram illustrates the kinetic barrier introduced by the axial conformation of the cis isomer.

Caption: The cis-isomer fluctuates between axial and equatorial forms. The axial amine reacts slowly, increasing the risk of deletion sequences if coupling times are insufficient.

Troubleshooting Guides

Issue 1: Incomplete Coupling (Deletion Sequences)

Symptom: Mass spectrometry shows a peak corresponding to

| Diagnostic Step | Actionable Protocol |

| Verify Base Stoichiometry | The HCl salt consumes 1 equivalent of base immediately. Protocol: Use 2.5 - 3.0 equivalents of DIEA relative to the linker. 1 eq neutralizes the HCl; the rest activates the reaction. |

| Solvent Selection | Cyclohexane rings are hydrophobic. Protocol: Use a DCM/DMF (1:1) mixture. DCM swells the resin and solvates the hydrophobic ring; DMF promotes polar transition states. |

| Chaotropic Additives | If aggregation is suspected (common with rigid linkers).[3] Protocol: Add 0.1 M LiCl or NaClO₄ to the coupling mixture to disrupt H-bond networks. |

| Pre-Activation Check | Do NOT mix the linker, base, and activated ester simultaneously if using uronium salts (HATU/HBTU). Protocol: Neutralize the linker in situ with base for 5 mins, then add the pre-activated carboxylic acid partner. |

Issue 2: "Side Reaction" - Dimerization (Cross-linking)

Symptom: Observation of a product with double the molecular weight or insoluble aggregates. Root Cause: Loss of the Boc group during storage or handling, leading to a bis-amine species which cross-links two peptide chains. Validation:

-

Perform a TLC or LC-MS of the raw Boc-1,4-cis-damch HCl material.

-

Look for the bis-amine (fully deprotected) peak.

-

Prevention: Store the raw material at -20°C in a desiccator. The HCl salt can catalyze Boc removal if moisture is present (acid hydrolysis).

Issue 3: Cis-to-Trans Isomerization

Symptom: Multiple peaks in HPLC with identical mass (isobaric impurities) but different retention times.

Root Cause: Thermodynamic relaxation. The trans-isomer (diequatorial) is significantly more stable (

-

Avoid Heating: Do not use microwave-assisted coupling above 50°C for this specific linker.

-

Acid Exposure: Limit TFA exposure time during final cleavage. The cyclohexane ring is stable, but the cis stereocenter is sensitive to radical or carbocation-mediated scrambling mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why does the coupling reaction turn cloudy immediately upon adding the Boc-1,4-cis-damch HCl? A: This is likely salt precipitation . The HCl salt of the amine is soluble in polar solvents, but when you add DIEA (base) in pure DCM, the resulting amine hydrochloride salt (DIEA·HCl) or the free amine linker might precipitate if the concentration is too high.

-

Fix: Pre-dissolve the linker in a minimum volume of DMF, then dilute with DCM. Ensure the final concentration is

.

Q2: Can I use the Fmoc-protected version instead to avoid these issues? A: Yes, but be aware that Fmoc-1,4-cis-damch is much less soluble than the Boc variant. The Fmoc group adds significant hydrophobicity to an already hydrophobic cyclohexane core, often leading to severe aggregation on-resin. If you must use Fmoc, strictly use NMP as the solvent and consider "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100).

Q3: My Kaiser test (Ninhydrin) is not turning blue even though I expect a free amine. Why? A: The Kaiser test relies on the amine reacting with ninhydrin.

-

Salt Interference: If the amine is still protonated (HCl salt), it won't react. Wash the resin with 10% DIEA/DCM before testing.

-

Steric Shielding: The cis-axial amine is sterically hindered. The color development may be slow or faint. Use the Chloranil test (more sensitive for secondary/hindered amines) or simply rely on micro-cleavage and LC-MS for confirmation.

Q4: Is the "cis" configuration stable to TFA cleavage? A: Generally, yes. The cyclohexane ring does not open or invert under standard TFA/scavenger cocktails (95% TFA) at room temperature. However, if you observe significant amounts of the trans isomer in the final product, check your starting material purity first. Isomerization usually happens before the peptide synthesis (during raw material manufacturing) rather than during the TFA cleavage.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[4][5][6][][8] Chemical Reviews, 109(6), 2455-2504. ( authoritative source on protecting group stability and side reactions).

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Foundational text for cyclohexane conformational analysis and cis/trans stability energetics).

-

Miranda, L. P., & Alewood, P. F. (1999).[8] Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 1181-1186. (Reference for aggregation-breaking protocols and solvent effects in SPPS).

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Technical Support Center: Optimizing Reactivity of Boc-1,4-cis-damch HCl

This guide functions as a specialized Technical Support Center for researchers working with Boc-1,4-cis-damch HCl . It addresses the specific conformational and steric challenges inherent to the cis-1,4-cyclohexane scaffold.

Product: Boc-1,4-cis-damch HCl (and related cis-1,4-diaminocyclohexane derivatives) Primary Challenge: Steric hindrance due to axial conformation and salt neutralization. Support Level: Tier 3 (Advanced Method Development)

🔬 Module 1: The "Axial Trap" Mechanism

Why is my reaction failing despite standard protocols?

To solve the reactivity issue, you must visualize the molecule in 3D. The cis-1,4-cyclohexane system is not flat; it exists in a dynamic chair conformation.

-

The Rule: In a cis-1,4-disubstituted cyclohexane, one substituent must be Axial and the other Equatorial .

-

The Trap: The bulky Boc-amino group (or Boc-aminomethyl group) has a high "A-value" (steric demand). To minimize high-energy 1,3-diaxial interactions, the Boc group will strongly prefer the Equatorial position.

-

The Consequence: This thermodynamic preference forces your reactive amine (the free base of the HCl salt) into the Axial position.

Impact: An axial amine is shielded by the ring's axial hydrogens (at positions 3 and 5), creating a "steric wall" that blocks the approach of incoming electrophiles (like activated esters).

Visualization: The Conformational Lock

The following diagram illustrates why your nucleophile is sterically compromised.

Caption: The bulky Boc group locks the molecule into a conformation where the reactive amine is axial, significantly reducing its nucleophilicity compared to unhindered amines.

🧪 Module 2: The Pre-Reaction Checklist (Base Management)

Critical Failure Point: The HCl salt adds significant bulk and ionic shielding. If the salt is not fully broken ("free-based") before the coupling event, the reaction will stall.

Protocol A: In-Situ Neutralization (Recommended for High-Throughput)

Use this for standard amide couplings.

-

Solvent: Dissolve Boc-1,4-cis-damch HCl in DMF or DMAc (Avoid DCM initially; salts are insoluble).

-

Base: Add DIPEA (Diisopropylethylamine) at 3.0 equivalents .

-

Why? You need 1 eq to neutralize the HCl and 2 eq to maintain basicity during coupling.

-

-

Time: Stir for 10–15 minutes before adding the electrophile.

-

Verification: Ensure the solution becomes clear. If turbid, add a co-solvent (DMSO) or more DMF.

-

Protocol B: Pre-Isolation of Free Base (Recommended for Difficult Couplings)

Use this if the "In-Situ" method yields <30%.

-

Suspend the HCl salt in DCM.

-

Wash with saturated NaHCO₃ or 1M NaOH (rapidly) in a separatory funnel.

-

Dry the organic layer (MgSO₄) and concentrate.

-

Result: You now have the free amine. Without the HCl counter-ion, the steric bulk is slightly reduced, and solubility in DCM (a better solvent for kinetics) is improved.

⚙️ Module 3: Overcoming Steric Bulk (Coupling Reagents)

Standard reagents (EDC/NHS, HOBt) are often too slow for axial amines, leading to hydrolysis of the active ester before coupling occurs.

Reagent Selection Matrix

| Reagent Class | Recommended Reagent | Suitability for Axial Amines | Notes |

| Uronium (Standard) | HATU | ⭐⭐⭐⭐⭐ (Excellent) | The gold standard for sterically hindered couplings. Fast kinetics overcome the axial barrier. |

| Phosphonium | PyAOP | ⭐⭐⭐⭐ (Very Good) | Excellent alternative if HATU fails; produces HOAt which catalyzes the reaction effectively. |

| Carbodiimide | EDC + HOAt | ⭐⭐ (Fair) | HOBt is often ineffective here. HOAt is required due to the N7 nitrogen participating in a neighboring group effect. |

| Propylphosphonic Anhydride | T3P | ⭐⭐⭐ (Good) | Good for large scale (easy workup), but requires high base load (5-10 eq) and sometimes heat. |

| Acid Chlorides | SOCl₂ / (COCl)₂ | ⭐⭐⭐⭐⭐ (Aggressive) | If the substrate allows, converting the acid to an acid chloride bypasses the "active ester" steric bulk entirely. |

The "High-Force" Protocol (HATU Method)

-

Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.

-

Base 1: Add DIPEA (1.0 eq) to activate the acid. Stir 2 mins.

-

Addition: Add the Free-Based Boc-1,4-cis-damch (1.2 eq) (from Protocol B or A).

-

Base 2: Add remaining DIPEA (2.0 eq).

-

Condition: Stir at RT for 2 hours .

-

Troubleshooting: If incomplete after 4 hours, heat to 40°C . The conformational lock is rigid; thermal energy helps the amine access the "gauche" trajectory required for attack.

-

📉 Module 4: Troubleshooting & FAQs

Q1: The reaction shows 50% conversion by LCMS but hasn't moved in 24 hours. What happened?

A: You likely hit a "Steric Stall." The active ester hydrolyzed, or the reaction reached equilibrium.

-

Fix: Do not add more reagent to the same pot. Isolate the crude mixture, remove the hydrolyzed acid, and restart with fresh HATU and fresh solvent .

-

Pro-Tip: Switch solvent to NMP (N-methylpyrrolidone) . It is more polar than DMF and can stabilize the transition state of hindered couplings.

Q2: My product precipitates as a gel and traps impurities.

A: This is common with cyclohexane-diamines due to strong intermolecular Hydrogen Bonding (urea-like stacking).

-

Fix: Add LiCl (5%) to the reaction mixture (pseudo-proline effect) to break up H-bond aggregates during the reaction. For workup, use HFIP (Hexafluoroisopropanol) in DCM to dissolve the gel for purification.

Q3: Can I use the trans isomer instead?

A: Yes, if the biology allows. The trans-1,4 isomer allows both groups to be Equatorial simultaneously (diequatorial conformation). The trans amine is significantly more nucleophilic and less hindered. Always check if the cis-geometry is strictly required for your pharmacophore.

📊 Decision Tree: Reaction Optimization

Follow this logic flow to resolve low yields.

Caption: Step-by-step escalation strategy for hindered amine coupling.

📚 References

-

Conformational Analysis of Cyclohexanes:

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Conformation and Stereochemistry).

-

-

Coupling Reagents for Hindered Amines:

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

-

HATU and HOAt Effectiveness:

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

-

-

Boc-Protection Dynamics:

-

Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. International Journal of Peptide Research and Therapeutics.

-

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The "damch" abbreviation typically refers to diaminocyclohexane derivatives; always verify the exact CAS number of your starting material to confirm if methylene spacers are present.

Technical Support Center: Synthesis of Boc-1,4-cis-damch HCl Analogs

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Troubleshooting stereoselectivity, regioselective protection, and salt stability in 1,4-diaminocyclohexane derivatives.

System Overview

Welcome to the technical support hub for Boc-1,4-cis-damch HCl (tert-butyl (cis-4-aminocyclohexyl)carbamate hydrochloride).

This molecule presents a "perfect storm" of synthetic challenges:

-

Thermodynamic instability: The 1,4-cis isomer (axial/equatorial) is less stable than the trans (diequatorial) isomer, making direct synthesis difficult.

-

Symmetry breaking: You must differentiate two identical amine groups on a symmetrical ring.

-

The "Acid Paradox": You need to form an HCl salt on one amine without cleaving the acid-labile Boc group on the other.

Below are the resolved support tickets addressing these critical failure points.

Ticket #001: Stereochemical Control (Cis vs. Trans)

User Reported Issue:

"I am hydrogenating p-phenylenediamine (or reducing the dioxime), but I consistently get a 60:40 or 70:30 mixture favoring the trans-isomer. Separation by column chromatography is impossible due to the lack of UV chromophores and streaking amines."

Root Cause Analysis: The 1,4-disubstituted cyclohexane system follows thermodynamic control. The trans-isomer allows both substituents to adopt equatorial positions, minimizing 1,3-diaxial interactions. The cis-isomer forces one substituent axial. Most high-temperature hydrogenations favor the thermodynamic (trans) product.

Resolution Protocol: Selective Crystallization Do not rely on reaction stereocontrol alone. Use Fractional Crystallization of the diastereomeric salts. The cis-1,4-diaminocyclohexane dihydrochloride is significantly less soluble in methanol/ethanol mixtures than the trans-isomer.[1]

Workflow Diagram:

Caption: Fractional crystallization workflow for isolating the cis-isomer from a diastereomeric mixture.

Experimental Steps:

-

Dissolve the crude diamine mixture in Methanol (approx. 5 mL/g).

-

Slowly add concentrated HCl or generate HCl in situ (using Acetyl Chloride) until pH < 2.

-

Heat to reflux to ensure full dissolution, then cool slowly to 0°C.

-

The cis-isomer dihydrochloride precipitates first. Filter and wash with cold ethanol.

-

Validation: Check stereopurity via NMR. The cis-isomer methine protons (axial) appear downfield compared to trans (axial) due to anisotropic effects, though derivatization is often required for clear resolution.

Ticket #002: Selective Mono-Boc Protection

User Reported Issue:

"I tried adding 1 equivalent of Boc anhydride to the diamine, but I got a statistical mixture: 25% unreacted, 50% mono-Boc, and 25% di-Boc. The yield is too low."

Root Cause Analysis: In a free base diamine, the second amine remains nucleophilic even after the first reacts. Without modifying the electronics, statistical distribution is unavoidable.

Resolution Protocol: The "Mono-Salt" Strategy You must desymmetrize the molecule before adding the protecting group. By protonating exactly one amine, you render it non-nucleophilic, leaving the other available for Boc protection.

Quantitative Comparison of Methods:

| Method | Reagents | Yield (Mono) | Selectivity |

| Direct Addition | Boc2O (1 eq), DCM | ~40-50% | Poor (Statistical) |

| Excess Diamine | Diamine (5 eq), Boc2O (1 eq) | >80% | High (Requires recycling excess SM) |

| Mono-Salt (Recommended) | TMSCl (1 eq), MeOH, then Boc2O | >85% | Excellent |

Step-by-Step Protocol (TMSCl Method):

-

Protonation: Dissolve cis-1,4-diaminocyclohexane (10 mmol) in anhydrous Methanol.

-

In-situ HCl: Add Chlorotrimethylsilane (TMSCl) (10 mmol, 1.0 eq) dropwise at 0°C.

-

Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) to the mixture.

-

Base Treatment: After 2 hours, neutralize with aqueous NaOH to liberate the mono-Boc amine from its salt form (if the free base is desired) or work up carefully to keep the salt.

Ticket #003: The "Boc-HCl" Paradox (Salt Formation)

User Reported Issue:

"I have the Mono-Boc amine. I need to turn the free amine into an HCl salt for the final product. Every time I add HCl, I lose the Boc group and end up with the dihydrochloride."

Root Cause Analysis: Boc groups are acid-labile. Standard HCl treatment (e.g., 4M HCl in Dioxane) is literally the deprotection protocol. To form the salt without deprotection, you must rely on Kinetic Control and Solvent Choice . You need the salt to precipitate faster than the acid can cleave the carbamate.

Resolution Protocol: Anhydrous Precipitation

Critical Parameters:

-

Temperature: Must be < 0°C.

-

Water Content: Strict anhydrous conditions (Water accelerates Boc cleavage).

-

Stoichiometry: Exactly 1.0 equivalent of HCl.[7]

Workflow Diagram:

Caption: Kinetic trapping of the HCl salt to prevent Boc cleavage.

Protocol:

-

Dissolve the Mono-Boc intermediate in anhydrous Diethyl Ether (or EtOAc if solubility is an issue) at -10°C .

-

Prepare a titered solution of HCl in Ether or Dioxane (e.g., 1M or 2M).

-

Add exactly 1.0 equivalent of the HCl solution dropwise with vigorous stirring.

-

A white solid (the salt) should precipitate immediately.

-

Stop immediately. Do not stir for hours.

-

Filter the solid under a blanket of nitrogen and wash with cold anhydrous ether.

-

Dry under vacuum at room temperature (do not heat).

References

-

Selective Mono-Protection Strategy

- Title: Separation and purification of cis and trans isomers (US Patent 3880925A).

-

Boc Stability & Deprotection

Sources

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. CN103896778A - Method for preparing 1,4-cyclohexanediamine at high pressure - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. redalyc.org [redalyc.org]

- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

The Stereo-Decisive Role of Diaminocyclohexane in Drug Design: A Comparative Analysis of Cis and Trans Isomers

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug design, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of pharmacological activity. This principle is powerfully illustrated by the isomers of 1,2-diaminocyclohexane (DACH), a key ligand in the development of platinum-based anticancer agents and a versatile scaffold in asymmetric synthesis. The simple spatial reorientation of the two amine groups—either on the same side (cis) or opposite sides (trans) of the cyclohexane ring—profoundly influences the biological efficacy, toxicity, and synthetic utility of the resulting therapeutic agents.

This guide provides a comprehensive comparative analysis of cis- and trans-diaminocyclohexane in drug design, offering field-proven insights and experimental data to inform rational drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Fundamental Importance of Stereochemistry: Cis vs. Trans DACH

The 1,2-diaminocyclohexane molecule can exist as three stereoisomers: the achiral cis isomer (a meso compound) and a pair of chiral enantiomers, (1R,2R)- and (1S,2S)-trans-diaminocyclohexane.[1][2] This stereoisomerism is the cornerstone of their differential applications in drug design.